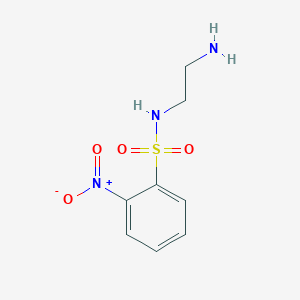

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQAHCRZFJEDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467008 | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83019-91-4 | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83019-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule construction, the strategic use of protecting groups is paramount. Among these, the 2-nitrobenzenesulfonyl (nosyl) group has emerged as a versatile and robust tool for the protection of primary and secondary amines. This guide provides a comprehensive technical overview of a key building block derived from this strategy: N-(2-Aminoethyl)-2-nitrobenzenesulfonamide . Commonly available as its hydrochloride salt, this molecule serves as a pivotal mono-protected ethylenediamine synthon, offering unique advantages in multi-step synthetic campaigns.

This document delves into the synthesis, physicochemical properties, and diverse applications of this compound, providing field-proven insights and detailed protocols to empower researchers in its effective utilization.

The Strategic Advantage of the Nosyl Group

The 2-nitrobenzenesulfonyl (nosyl or Ns) group provides a powerful alternative to more conventional amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Its utility is rooted in a unique combination of stability and selective lability.

Key Attributes of the Nosyl Protecting Group:

-

Orthogonality: The nosyl group is stable under the acidic conditions used to cleave Boc groups and the hydrogenolysis conditions used for Cbz group removal. This orthogonality is crucial for the selective deprotection of one amine in the presence of others, a common challenge in the synthesis of polyamines and peptidomimetics[1].

-

Mild Deprotection Conditions: Unlike the often harsh conditions required for other sulfonyl protecting groups, the nosyl group is readily cleaved under mild, neutral, or slightly basic conditions using thiol-based nucleophiles[1].

-

Activation of the N-H Bond: The potent electron-withdrawing nature of the ortho-nitro group acidifies the sulfonamide proton. This facilitates N-alkylation reactions, a feature famously exploited in the Fukuyama amine synthesis[1][2].

-

Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which simplifies their purification through recrystallization[1].

Synthesis of this compound

The synthesis of this compound involves the selective mono-sulfonylation of ethylenediamine with 2-nitrobenzenesulfonyl chloride. The primary challenge is to control the reaction to prevent the formation of the di-substituted byproduct. A common and effective strategy involves the initial mono-protonation of ethylenediamine to reduce the nucleophilicity of one of the amino groups.

Figure 1: General synthetic strategy for the selective mono-nosylation of ethylenediamine.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the selective mono-protection of diamines.

Materials and Equipment:

-

Ethylenediamine

-

Concentrated Hydrochloric Acid (HCl)

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

-

Ice-water bath

Procedure:

-

Mono-protonation of Ethylenediamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (2.0 equivalents) in a suitable solvent such as DCM or THF. Cool the solution in an ice-water bath.

-

Slowly add a solution of concentrated HCl (1.0 equivalent) dropwise while maintaining the temperature at 0-5 °C. Stir the resulting slurry for 30 minutes. This step selectively protonates one of the amine groups, rendering it non-nucleophilic.

-

Sulfonylation: To the stirred slurry, add triethylamine (1.1 equivalents) to act as a base for the subsequent reaction.

-

In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent. Add this solution dropwise to the ethylenediamine mono-hydrochloride slurry over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. The filtrate can be concentrated under reduced pressure.

-

The crude product is then purified. For the hydrochloride salt, the crude free base can be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same or another solvent (e.g., diethyl ether) to precipitate the desired this compound hydrochloride.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound and its hydrochloride salt is essential for its use in synthesis. The hydrochloride salt is the most common commercially available form.

| Property | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₈H₁₂ClN₃O₄S | [3] |

| Molecular Weight | 281.72 g/mol | [3] |

| CAS Number | 92504-03-5 | [3] |

| Appearance | Light yellow to yellow to orange powder/crystal | [4] |

| Melting Point | Not consistently reported; supplier data often states "n/a" | [4] |

| Solubility | Soluble in water, DMSO, and methanol. | [5] |

Spectroscopic Data (Predicted and Typical Ranges):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylenediamine backbone and the aromatic protons of the 2-nitrobenzenesulfonyl group. The aromatic region will display complex splitting patterns due to the ortho-substitution.

-

¹³C NMR: The carbon NMR will show signals corresponding to the two aliphatic carbons of the ethylenediamine moiety and the six aromatic carbons. The carbon attached to the nitro group and the sulfonyl group will be significantly deshielded.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonyl group, and asymmetric and symmetric stretching of the nitro group.

-

N-H Stretch (Amine & Sulfonamide): 3200-3400 cm⁻¹

-

C-H Stretch (Aromatic): ~3000-3100 cm⁻¹

-

C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹

-

NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹

-

SO₂ Asymmetric Stretch: ~1340-1380 cm⁻¹

-

NO₂ Symmetric Stretch: ~1335-1355 cm⁻¹

-

SO₂ Symmetric Stretch: ~1150-1180 cm⁻¹

-

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₁₁N₃O₄S, M.W. 245.05) and characteristic fragmentation patterns.

Deprotection of the Nosyl Group: Mechanism and Protocols

The facile removal of the nosyl group under mild conditions is one of its most significant advantages. The deprotection proceeds via a nucleophilic aromatic substitution mechanism, where a soft nucleophile, typically a thiolate, attacks the aromatic ring to form a Meisenheimer complex. This intermediate then collapses to release the deprotected amine.

Figure 2: Mechanism of nosyl group deprotection via a Meisenheimer complex.

Experimental Protocol: Nosyl Group Deprotection

This protocol is a general procedure that can be adapted for various nosyl-protected amines.

Materials and Equipment:

-

Nosyl-protected amine

-

Thiophenol or other thiol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the nosyl-protected amine (1.0 equivalent) in DMF or MeCN in a round-bottom flask.

-

Add potassium carbonate (2.0-3.0 equivalents) to the solution.

-

Add thiophenol (1.5-2.5 equivalents) to the stirred suspension.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine to remove the DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude amine can be purified by column chromatography on silica gel to afford the pure product.

Applications in Synthesis

This compound is a valuable building block for the synthesis of polyamines, heterocyclic compounds, and other complex molecules relevant to drug discovery. Its utility lies in the ability to introduce an ethylenediamine unit with one amine masked, allowing for selective functionalization of the free primary amine.

Case Study: Synthesis of Polyamine Analogues

Polyamines are crucial in numerous biological processes, and their analogues are of significant interest as therapeutic agents. The synthesis of complex, unsymmetrical polyamines often requires orthogonally protected diamine building blocks. This compound is ideally suited for this purpose.

Figure 3: General workflow for the use of this compound in polyamine synthesis.

In a typical sequence, the free primary amine of this compound can be selectively alkylated or acylated. Subsequent deprotection of the nosyl group then reveals a new primary amine, which can be further functionalized. This iterative strategy allows for the controlled, stepwise construction of complex polyamine chains[6][7].

Comparative Overview of Amine Protecting Groups

The choice of an amine protecting group is a critical strategic decision in multi-step synthesis. The following table provides a comparative overview of the nosyl group with the commonly used Boc and Cbz groups.

| Feature | Nosyl (Ns) Group | Boc Group | Cbz (Z) Group |

| Protection Reagent | 2-Nitrobenzenesulfonyl chloride | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |

| Deprotection Conditions | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃) in DMF or MeCN, room temp. | Strong acid (e.g., TFA in DCM, or HCl in dioxane) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |

| Stability | Stable to strong acids and hydrogenolysis. Labile to some nucleophiles and reducing agents that affect the nitro group. | Stable to bases and hydrogenolysis. Labile to strong acids. | Stable to acids and bases. Labile to hydrogenolysis and strong reducing agents. |

| Orthogonality | Orthogonal to Boc and Cbz. | Orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc. |

| Key Advantages | Mild deprotection, high crystallinity of derivatives, activation of N-H for alkylation. | Widely used, extensive literature, suitable for solid-phase peptide synthesis (SPPS). | Robust, stable to a wide range of non-reductive conditions. |

| Potential Issues | Odor of thiols (can be mitigated with odorless reagents), potential side reactions with the nitro group. | Release of gaseous isobutylene and CO₂ upon deprotection. | Incompatible with functional groups susceptible to reduction (e.g., alkynes, nitro groups). |

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility is derived from the unique properties of the 2-nitrobenzenesulfonyl (nosyl) protecting group, which offers a powerful combination of stability, mild cleavage conditions, and orthogonality to other common amine protecting groups. For researchers and professionals in drug development and complex molecule synthesis, a thorough understanding of the synthesis, properties, and applications of this compound provides a significant strategic advantage. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective and efficient incorporation of this synthon into demanding synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

- Benchchem. (2025). Deprotection of Nitrophenylsulfonyl (Nosyl)

- Synlett. (2007). Deprotection of o-Nitrobenzensulfonyl (Nosyl)

- Benchchem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Benchchem.

- PubMed Central. (2005). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin.

- Chem-Station. (2014). Fukuyama Amine Synthesis.

- MDPI. (2021).

- American Chemical Society. (2025). Odorless nosyl deprotection by in-situ formation of a thiolate.

- Labsolu. (n.d.). This compound Hydrochloride.

- Lab Pro Inc. (n.d.). This compound Hydrochloride, 1G - A2329-1.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

- Benchchem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. Benchchem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53384390, N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem.

- PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

- Ataman Kimya. (n.d.). 1,2-DIAMINOETHANE.

- PubMed Central. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.

- Wiley Online Library. (2022). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Wiley.

- W. B. Greene, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- MDPI. (2021).

- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter.

- TCI Chemicals. (n.d.). This compound Hydrochloride.

- Benchchem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.

- Wikipedia. (n.d.). Polyamine.

- Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide.

- Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ElectronicsAndBooks. (n.d.). Synthesis of Aminoethyl Derivatives of a,co-Alkylenediamines and Structure-Activity Relationships for the Polyamine-Bovine Plasm. ElectronicsAndBooks.com.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-chemistry.org.

- OSTI.gov. (1976). Mass Spectra of N-Nitroso Compounds.

- PubMed Central. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide. PubChem.

- ChemScene. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide.

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

- InstaNANO. (2026).

- Google Patents. (n.d.). A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: A Versatile Building Block in Synthetic Chemistry

Introduction

In the landscape of modern drug discovery and synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide is one such pivotal intermediate, offering researchers a masked equivalent of ethylenediamine. The presence of the 2-nitrobenzenesulfonyl (nosyl) group serves as a readily cleavable protecting group for one of the amino functionalities, allowing for selective reactions at the free primary amine. This guide provides an in-depth examination of the compound's properties, synthesis, and applications, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound. It is most commonly available as the free base or its hydrochloride salt, which can affect solubility and handling properties.

Chemical Structure:

Figure 1. Molecular Structure of this compound.

The structure features a primary aliphatic amine, providing a nucleophilic site for further functionalization, while the other nitrogen is protected as a sulfonamide. The ortho-nitro group on the benzene ring is key to the protecting group's function, facilitating its removal under specific conditions.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁N₃O₄S | [2] |

| Molecular Weight | 245.26 g/mol | [2] |

| CAS Number | 83019-91-4 (free base) | [2] |

| 92504-03-5 (hydrochloride salt) | [1] | |

| Appearance | Light yellow to yellow powder/crystal | |

| Purity | Typically >98% | |

| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)NCCN)[O-] | [1] |

| InChI Key | ZEWOSYWRSUZSQX-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of nucleophilic substitution on a sulfonyl chloride. The reaction leverages the differential nucleophilicity of the two amino groups in ethylenediamine.

Core Reaction: The primary synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with an excess of ethylenediamine in a suitable solvent.

Causality of Experimental Design:

-

Excess Ethylenediamine: Using a significant excess of ethylenediamine is crucial. It serves two purposes: firstly, to act as the nucleophile, and secondly, to function as a base to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the remaining diamine, which would render it non-nucleophilic.

-

Solvent Choice: A non-reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed to dissolve the sulfonyl chloride and facilitate the reaction.

-

Controlled Addition: The 2-nitrobenzenesulfonyl chloride is added slowly to the solution of ethylenediamine at a reduced temperature (e.g., 0 °C). This control is essential to manage the exothermic nature of the reaction and to minimize the formation of the disubstituted byproduct where both amines of a single ethylenediamine molecule react.

Visualizing the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its identity as a mono-protected ethylenediamine. The nosyl group is a robust protecting group that is stable to many reaction conditions but can be selectively removed.

Key Applications:

-

Intermediate in Pharmaceutical Synthesis: This compound serves as a key building block for introducing a protected ethylenediamine moiety into more complex molecules. Related sulfonamides are pivotal intermediates in the synthesis of various pharmaceuticals.[3][4] For instance, 4-(2-Aminoethyl)benzenesulfonamide is a crucial precursor for the antidiabetic drug Glipizide.[5] While a direct blockbuster drug derived from the 2-nitro variant is less documented, its utility in research and development programs for creating libraries of new chemical entities is significant.

-

Scaffold for Combinatorial Chemistry: The free primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build a diverse library of compounds. Following this diversification, the nosyl group can be cleaved to reveal a second primary amine, which can then undergo further reactions.

The Nosyl Group Advantage (Deprotection): The 2-nitrobenzenesulfonyl (nosyl) group is particularly valuable because it can be cleaved under mild conditions that are orthogonal to many other protecting groups (e.g., Boc, Cbz). The standard method for deprotection is treatment with a thiol (like thiophenol) and a base (such as potassium carbonate) in a polar aprotic solvent like DMF. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution by the thiolate, leading to the release of the free amine.

Visualizing the Application Logic:

Caption: Strategic use in multi-step synthesis via protection and diversification.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound.

Materials:

-

Ethylenediamine (10 eq.)

-

2-Nitrobenzenesulfonyl chloride (1 eq.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or other suitable eluents)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve ethylenediamine (10 eq.) in DCM. Cool the flask to 0 °C in an ice bath.

-

Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes excess HCl and unreacted sulfonyl chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking) to afford the pure this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken.

-

Hazard Identification: The hydrochloride salt is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

GHS Hazard Statements: H302, H315, H319, H335.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly valuable synthetic intermediate that provides a practical solution for the mono-protection of ethylenediamine. Its straightforward synthesis, stability, and the mild, orthogonal conditions required for the deprotection of the nosyl group make it an attractive tool for researchers in medicinal chemistry and complex molecule synthesis. Understanding its properties and the strategic rationale behind its use allows scientists to efficiently construct novel molecules with potential therapeutic applications.

References

-

N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem, National Institutes of Health. [Link]

-

Synthesis of N-[2-[bis(1-methylethyl)amino]ethyl]-4-nitrobenzene sulfonamide. Mol-Instincts. [Link]

-

N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis. Papharma. [Link]

-

N-(2-aminoethyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]

- Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.

-

Applications of 4-(2-Aminoethyl)benzenesulfonamide in Pharmaceutical Synthesis. Papharma. [Link]

-

4-(2-Aminoethyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]

-

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide. PubChem, National Institutes of Health. [Link]

-

2-Nitrobenzenesulfonamide. PubChem, National Institutes of Health. [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central, National Institutes of Health. [Link]

-

N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Your Premier Pharmaceutical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

"N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" molecular weight and formula

An In-Depth Technical Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. The document details its fundamental properties, strategic applications in organic synthesis, and practical experimental protocols.

Part 1: Core Physicochemical Properties and Identification

This compound is a key bifunctional organic molecule. It is structurally composed of an ethylenediamine backbone where one amine is free (primary) and the other is protected as a sulfonamide with a 2-nitrobenzenesulfonyl group. This compound is most frequently handled in its hydrochloride salt form for improved stability and handling characteristics.

The properties of both the free base and its common hydrochloride salt are summarized below for clarity and easy reference.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₈H₁₁N₃O₄S[1] | C₈H₁₂ClN₃O₄S[2] |

| Molecular Weight | 245.26 g/mol [1] | 281.72 g/mol [2] |

| CAS Number | 83019-91-4[1] | 92504-03-5[2][3] |

| Appearance | - | Light yellow to orange solid, powder, or crystal |

| Common Synonyms | - | 1-Amino-2-(2-nitrobenzenesulfonamido)ethane HCl; N-(2-Nitrobenzenesulfonyl)ethylenediamine HCl; N-(o-Ns)-1,2-diaminoethane HCl[3] |

Part 2: The Strategic Role in Synthetic Chemistry

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Strategic Choice

In multi-step organic synthesis, the differential protection of functional groups is paramount. The 2-nitrobenzenesulfonyl (Ns or "nosyl") group is an excellent choice for protecting primary and secondary amines. Its utility stems from a combination of factors:

-

Robust Stability: The nosyl group is highly stable under a wide range of reaction conditions, including those used for Boc deprotection (acidic) and Fmoc deprotection (basic), making it orthogonal to these common protecting groups.

-

Facile Cleavage: Despite its stability, the nosyl group can be selectively and cleanly removed under mild conditions that do not affect other sensitive functionalities. The presence of the electron-withdrawing nitro group in the ortho position makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The typical deprotection mechanism involves a soft nucleophile, such as a thiol (e.g., thiophenol), and a mild base (e.g., potassium carbonate). This specific reactivity profile is the primary reason scientists choose the nosyl group for complex synthetic pathways.

Application as a Bifunctional Building Block

This compound is a quintessential example of a bifunctional building block. It provides a nucleophilic primary amine for synthetic elaboration while the other amine is masked. This allows for a sequential and controlled introduction of the ethylenediamine scaffold into target molecules, a common motif in pharmacologically active compounds.

The general workflow for its use is visualized below. This process allows for the selective modification of a molecule (R-X) with an ethylenediamine linker.

Sources

"N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule of interest owing to its structural motifs—a nitroaromatic ring and a sulfonamide group—which are prevalent in a wide range of biologically active compounds. While direct, extensive research on the specific mechanism of action of this compound is not yet prevalent in publicly accessible literature, a robust hypothesis can be formulated based on the well-documented activities of its constituent functional groups. This guide posits that this compound likely functions as a pro-drug, with its nitro group undergoing bioreduction to generate reactive nitrogen species that induce cellular stress and damage. Concurrently, the sulfonamide moiety may engage in targeted interactions with specific enzymes. This document will deconstruct these potential mechanisms, propose a comprehensive suite of experiments to elucidate its precise biological role, and provide the technical rationale for these proposed studies.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting mechanistic studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₄S | PubChem[1] |

| Molecular Weight | 245.26 g/mol | Benchchem[2] |

| CAS Number | 83019-91-4 | Benchchem[2] |

| InChI Key | YNQAHCRZFJEDMN-UHFFFAOYSA-N | Benchchem[2] |

| Synonyms | N-(o-Ns)-1,2-diaminoethane Hydrochloride, N-(2-Nitrobenzenesulfonyl)ethylenediamine Hydrochloride | TCI Chemicals[3] |

Deconstruction of the Putative Mechanism of Action

The biological activity of this compound can be dissected by examining its primary functional components: the 2-nitrobenzenesulfonyl group and the ethylenediamine linker.

The Nitroaromatic Moiety: A Pro-Drug Approach to Cellular Disruption

Nitro-containing compounds are well-established in pharmacology for their diverse biological activities, including antimicrobial and anticancer effects.[4] A widely accepted mechanism is that the nitro group itself is a latent reactive element, which, under the reducing conditions found within cells, can be converted into cytotoxic agents.[4]

Hypothesized Pathway:

-

Cellular Uptake: The molecule's relatively small size and moderate polarity likely facilitate its entry into cells.

-

Bioreduction: Intracellular reductases, such as nitroreductases present in various microorganisms and hypoxic cancer cells, are hypothesized to reduce the nitro group. This is a stepwise process, generating a cascade of reactive nitrogen species (RNS), including nitroso and hydroxylamine intermediates, and ultimately superoxide radicals.[4]

-

Induction of Oxidative and Nitrosative Stress: The generated RNS can lead to widespread cellular damage through:

-

DNA Damage: Covalent adduction to DNA, causing strand breaks and mutations.[4]

-

Lipid Peroxidation: Damage to cell membranes, leading to loss of integrity and function.

-

Protein Dysfunction: Oxidation and nitration of amino acid residues, impairing protein structure and enzymatic activity.

-

The following diagram illustrates this proposed bioactivation pathway.

Caption: Proposed bioactivation of the nitroaromatic moiety.

The Sulfonamide Core: A Scaffold for Targeted Inhibition

The sulfonamide group is a cornerstone of modern medicinal chemistry, most famously recognized for its role in sulfa antibiotics that inhibit dihydropteroate synthase.[5] While the specific targets of this compound are unknown, the sulfonamide moiety provides a strong basis for hypothesizing direct enzyme inhibition as a parallel or alternative mechanism of action.

Potential Enzymatic Targets:

-

Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and other physiological processes.

-

Kinases: The sulfonamide group can act as a hinge-binder in the ATP-binding pocket of various kinases.

-

Proteases: The tetrahedral geometry of the sulfonamide sulfur can mimic the transition state of peptide bond hydrolysis, making it a potential inhibitor of proteases.

The 2-nitro group, being strongly electron-withdrawing, would significantly influence the acidity of the sulfonamide N-H, potentially enhancing its binding affinity to target proteins.[6]

A Strategic Roadmap for Mechanistic Elucidation

To move from a hypothesized to an evidence-based mechanism of action, a multi-pronged experimental approach is required. The following workflows are designed to systematically test the proposed mechanisms.

Workflow 1: Validating the Pro-Drug Hypothesis

This set of experiments aims to determine if this compound is bioreduced and if this leads to cellular damage.

Step-by-Step Protocol:

-

Cell Viability Assays:

-

Treat a panel of cell lines (e.g., bacterial strains, cancer cell lines under both normoxic and hypoxic conditions) with a dose-response of the compound.

-

Measure cell viability using an MTT or CellTiter-Glo assay to determine the IC₅₀.

-

Rationale: To establish the cytotoxic potential of the compound.

-

-

Nitroreductase Activity Assay:

-

Utilize cell lines with known differences in nitroreductase expression or engineered cell lines (knockout vs. overexpressor).

-

Compare the IC₅₀ values between these cell lines. A significantly lower IC₅₀ in cells with high nitroreductase activity would support the pro-drug hypothesis.

-

Rationale: To directly link cytotoxicity to nitroreductase activity.

-

-

Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS):

-

Treat cells with the compound for various time points.

-

Use fluorescent probes such as DCFDA for general ROS and DAF-FM for nitric oxide.

-

Analyze the cells using flow cytometry or fluorescence microscopy.

-

Rationale: To detect the production of the hypothesized cytotoxic intermediates.

-

-

DNA Damage Assessment:

-

Perform a comet assay or immunostaining for γH2AX (a marker of DNA double-strand breaks) in cells treated with the compound.

-

Rationale: To confirm that the induced oxidative/nitrosative stress translates to genotoxicity.

-

The logical flow of this experimental plan is depicted below.

Caption: Experimental workflow for validating the pro-drug hypothesis.

Workflow 2: Identifying Specific Molecular Targets

These experiments are designed to uncover specific protein interactions of the sulfonamide moiety.

Step-by-Step Protocol:

-

Thermal Shift Assay (TSA):

-

Screen the compound against a library of purified proteins (e.g., kinases, carbonic anhydrases).

-

A significant shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

-

Rationale: A high-throughput method for initial hit identification.

-

-

Affinity Chromatography:

-

Immobilize this compound on a solid support.

-

Incubate with cell lysate.

-

Elute bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Rationale: An unbiased approach to pull down binding partners from a complex biological sample.

-

-

Enzyme Inhibition Assays:

-

Based on the hits from TSA or affinity chromatography, perform in vitro enzyme activity assays.

-

Determine the IC₅₀ and mode of inhibition (e.g., competitive, non-competitive) for the confirmed targets.

-

Rationale: To functionally validate the binding interactions and quantify the inhibitory potency.

-

-

Isothermal Titration Calorimetry (ITC):

-

Directly measure the binding affinity (K_d), stoichiometry, and thermodynamic parameters of the interaction between the compound and a purified target protein.

-

Rationale: To provide a definitive biophysical characterization of the binding event.

-

Synthesis and Outlook

This compound holds potential as a biologically active molecule, likely operating through a dual mechanism involving pro-drug-induced cellular stress and targeted enzyme inhibition. Its structural similarity to compounds with known antitubercular activity suggests that its primary applications may lie in the field of infectious diseases.[6] The experimental workflows detailed in this guide provide a clear and logical path forward for researchers to rigorously test these hypotheses, elucidate the precise mechanism of action, and unlock the therapeutic potential of this and related nitrobenzenesulfonamides. The insights gained will be invaluable for future drug design and development efforts, allowing for the strategic modification of this scaffold to enhance potency and selectivity.

References

-

Chem-Impex. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. Retrieved from [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (n.d.). Retrieved from [Link]

-

The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024). Retrieved from [Link]

-

The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (n.d.). PubMed Central. Retrieved from [Link]

-

The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 83019-91-4 | Benchchem [benchchem.com]

- 3. This compound Hydrochloride | 92504-03-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 5. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Solubility and Stability of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of sulfonamide chemistry, physical organic chemistry, and pharmaceutical development guidelines to offer a robust predictive analysis and practical experimental framework. This guide will delve into the anticipated solubility characteristics in various solvent systems and the expected stability profile under different environmental conditions. Furthermore, it provides detailed, field-proven methodologies for researchers to empirically determine these critical parameters, ensuring the generation of reliable and reproducible data for drug development and other research applications.

Introduction: Understanding this compound

This compound is a molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring a nitro-substituted aromatic ring, a sulfonamide linkage, and a primary amino group, imparts a unique combination of chemical properties that govern its behavior in solution and under stress conditions. A thorough understanding of its solubility and stability is paramount for any application, from reaction chemistry to formulation development.

The presence of both an acidic sulfonamide proton and a basic amino group suggests that this compound can exist as a zwitterion, which can significantly influence its solubility.[1] The electron-withdrawing nitro group on the benzene ring is expected to impact the acidity of the sulfonamide proton and the overall electronic properties of the molecule, thereby influencing its stability.[2]

This guide will first explore the theoretical underpinnings of the solubility and stability of this compound, followed by actionable experimental protocols to quantify these characteristics.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications. For pharmaceutical compounds, it directly impacts bioavailability and formulation strategies. The structural features of this compound suggest a complex solubility profile.

Impact of pH on Aqueous Solubility

The presence of both a primary amine (basic) and a sulfonamide group (acidic) makes the aqueous solubility of this compound highly dependent on pH.[3]

-

In acidic conditions (low pH): The primary amino group will be protonated (-NH3+), leading to the formation of a cationic species. This is expected to enhance solubility in aqueous media.[1]

-

In neutral pH: The molecule may exist predominantly as a zwitterion, with both the amino group protonated and the sulfonamide group deprotonated. Zwitterions often exhibit strong intermolecular interactions, potentially leading to lower aqueous solubility.[1]

-

In basic conditions (high pH): The sulfonamide proton will be removed, forming an anionic species. This is also expected to increase aqueous solubility.[1][3]

Therefore, the minimum aqueous solubility is anticipated to be at or near the isoelectric point of the molecule.

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the polarity of the solvent and its ability to disrupt the intermolecular forces of the solute.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the amino and sulfonamide groups, and are expected to be reasonably good solvents for this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like DMSO are strong organic solvents and are likely to effectively solvate this compound.[3]

-

Non-polar Solvents (e.g., hexane, toluene): Due to the polar nature of the molecule, its solubility in non-polar solvents is expected to be very low.

To enhance solubility in less polar organic solvents for applications like organic synthesis, in-situ salt formation with an organic base (e.g., triethylamine) can be an effective strategy to disrupt the crystal lattice energy.[1]

Quantitative Solubility Data Summary (Predictive)

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (pH dependent) | Variable | Ionization of amino and sulfonamide groups.[1][3] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | Hydrogen bonding capability. |

| Polar Aprotic | DMSO, DMF | Soluble | Strong solvating power for polar molecules.[3] |

| Non-polar | Hexane, Toluene | Insoluble | "Like dissolves like" principle. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors (1965), remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability for a wide range of compounds.[4][5]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water at various pH values, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or a validated quantitative analytical method

-

pH meter

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[4]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method or another appropriate technique to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Predicted Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[6][7] The functional groups in this compound suggest susceptibility to several degradation pathways.

Hydrolytic Stability

The sulfonamide bond is the primary site for potential hydrolytic degradation. The rate of hydrolysis is highly dependent on pH.[2][8]

-

Acidic Conditions: Sulfonamides are generally more susceptible to degradation under acidic conditions.[2] The presence of the electron-withdrawing nitro group on the aromatic ring may further increase the susceptibility of the sulfonamide bond to nucleophilic attack and subsequent cleavage.[2]

-

Neutral to Alkaline Conditions: Sulfonamides are typically more stable in neutral to alkaline environments.[2][8] At higher pH, the anionic form of the sulfonamide is less prone to hydrolysis.[2]

Photostability

Compounds containing nitroaromatic functionalities are often sensitive to light.[9] Exposure to UV light can lead to photodegradation, potentially involving complex reactions such as the reduction of the nitro group or oxidation of other parts of the molecule.[2][9] Therefore, it is crucial to protect solutions and solid material of this compound from light.

Thermal Stability

The thermal stability of sulfonamides can vary depending on their specific structure.[2] At elevated temperatures, decomposition is expected, and hazardous decomposition products may include nitrogen oxides (NOx) and sulfur oxides (SOx).[9]

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

-

Hydrolysis of the Sulfonamide Bond: This would yield 2-nitrobenzenesulfonic acid and ethylenediamine.

-

Reduction of the Nitro Group: This could lead to the formation of the corresponding amino derivative. Bacterial degradation of nitroaromatics can proceed through either oxidative or reductive pathways.[10][11]

-

Oxidation of the Primary Amine: The primary amino group is a potential site for oxidation.

Diagram of Factors Influencing Stability

Caption: Key environmental factors influencing the chemical stability of the compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[6][12]

Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

A validated stability-indicating HPLC method

Step-by-Step Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[12]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[9]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period.[9]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.[9]

-

Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C), protected from light, for a specified period.[9]

-

Photodegradation: Expose the stock solution to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[6][9]

-

Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to the initial concentration and analyze using the stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Conclusion

While direct, quantitative solubility and stability data for this compound are not extensively documented, a strong predictive framework can be established based on the well-understood chemistry of sulfonamides and related functional groups. The solubility is expected to be highly pH-dependent, and the compound is likely susceptible to hydrolytic degradation in acidic conditions, as well as photodegradation. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to generate the specific data required for their applications, ensuring scientific integrity and advancing the development of new chemical entities.

References

- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology, 37(17), 3833-3839.

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Sri Indu Institute of Pharmacy. (n.d.). Guidelines for the Stability Testing of Pharmaceuticals.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Adamski, M., Zgola-Grzeskowiak, A., & Grzeskowiak, T. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984.

- Kumar, S., & Sati, N. (2013). Solubility determination in drug discovery and development.

- World Health Organization. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(9), 522.

- SlideShare. (n.d.). Solubility experimental methods.pptx.

- Brueckner, A. H. (1943). Sulfonamide Activity as Influenced by Variation in pH of Culture Media. The Yale Journal of Biology and Medicine, 15(5), 813–821.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11471557, this compound. Retrieved from [Link]

- Prakash, D., Chauhan, A. K., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology, 94(5), 1335-1343.

- BenchChem. (n.d.). Degradation pathways of 2-Amino-5-nitrobenzenesulfonic acid under stress conditions.

- TCI Chemicals. (n.d.). This compound Hydrochloride.

- ChemicalBook. (n.d.). N-(2-aminoethyl)-N-methyl-2-nitrobenzenesulfonamide.

- Hasegawa, Y., et al. (2011). Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15. Bioscience, Biotechnology, and Biochemistry, 75(6), 1109-1115.

- BenchChem. (n.d.). Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Stability and Degradation.

- BenchChem. (n.d.). How to resolve solubility issues of 2-Amino-5-nitrobenzenesulfonic acid in organic solvents.

- He, Z., & Spain, J. C. (1997). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Journal of Bacteriology, 179(24), 7823–7827.

- BLDpharm. (n.d.). 1190890-04-0|N-(2-aminoethyl)-n-methyl-2-nitrobenzene-1-sulfonamide.

- Santa Cruz Biotechnology. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12841745, N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide.

- ChemScene. (n.d.). 14316-16-6 | N-(2-Aminoethyl)-4-methylbenzenesulfonamide.

- TOKU-E. (n.d.). Solubility Data Resource.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ICH Official web site : ICH [ich.org]

- 7. siip.ac.in [siip.ac.in]

- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Introduction of the o-Nitrobenzenesulfonamide (Nosyl) Protecting Group

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] An ideal protecting group should be introduced efficiently, remain robust under a variety of reaction conditions, and be removed selectively under mild conditions that preserve the integrity of the target molecule.[2][3] The 2-nitrobenzenesulfonyl (o-NBS or Nosyl) group has emerged as a preeminent choice for the protection of primary and secondary amines, offering a unique combination of stability and facile, orthogonal cleavage.[4][5] This guide provides a comprehensive overview of the Nosyl group's introduction, grounded in mechanistic understanding and field-proven experimental protocols, designed for researchers and professionals in drug development and chemical synthesis.

The Strategic Value of the Nosyl Protecting Group

The utility of a protecting group is defined by its position within an orthogonal protection strategy, which allows for the selective removal of one group in the presence of others.[1] The Nosyl group excels in this regard. Unlike the classic p-toluenesulfonyl (Tosyl) group, which requires harsh reductive or strongly acidic conditions for cleavage, the Nosyl group is readily removed under mild nucleophilic conditions.[4][6] This makes it fully compatible with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups such as fluorenylmethyloxycarbonyl (Fmoc), rendering it an invaluable tool in complex synthetic sequences, particularly in peptide and natural product synthesis.[6][7]

The core advantage of the o-nitrobenzenesulfonamide stems from the electron-withdrawing nature of the ortho-nitro substituent. This electronic feature serves two critical purposes:

-

Facilitates Mild Deprotection: It activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), which is the key step in the deprotection mechanism involving soft nucleophiles like thiols.[8][9]

-

Enhances N-H Acidity: The resulting sulfonamide N-H proton is significantly more acidic than that of a simple amide or carbamate. This property can be exploited for subsequent N-alkylation reactions, a strategy famously utilized in the Fukuyama amine synthesis.[10][11]

Mechanism of Introduction: The Sulfonylation of Amines

The introduction of the Nosyl group is a straightforward and high-yielding reaction between a primary or secondary amine and 2-nitrobenzenesulfonyl chloride (o-NBS-Cl or Nosyl chloride). The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.

The key steps are:

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of o-NBS-Cl.

-

Chloride Expulsion: The tetrahedral intermediate collapses, expelling a chloride ion.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, neutralizes the hydrochloric acid byproduct and deprotonates the positively charged nitrogen, yielding the stable, neutral sulfonamide.[11]

The overall transformation is robust and generally proceeds to completion under mild conditions.

Figure 1: Mechanism of o-NBS group introduction onto a primary amine.

Field-Proven Experimental Protocol: Protection of a Primary Amine

This protocol provides a self-validating, general procedure for the Nosylation of a primary amine. The causality for each step is explained to ensure reproducibility and understanding.

A. Reagents and Materials

-

Primary Amine (1.0 equiv)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.05 - 1.2 equiv)

-

Base: Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard work-up reagents: 1 M HCl, saturated NaHCO₃ solution, saturated NaCl (brine), anhydrous MgSO₄ or Na₂SO₄.

B. Step-by-Step Methodology

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture, particularly important if the amine substrate is sensitive.

-

-

Dissolution & Basification: Dissolve the amine in anhydrous DCM (approx. 0.1-0.5 M concentration). Add the base (e.g., triethylamine, 2.0 equiv).

-

Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, minimizing potential side reactions and degradation of sensitive substrates.

-

-

Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise as a solid or as a solution in a minimal amount of anhydrous DCM over 5-10 minutes.

-

Causality: Slow addition maintains temperature control and prevents localized high concentrations of the reactive sulfonyl chloride. A slight excess of o-NBS-Cl ensures complete consumption of the valuable amine substrate.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, saturated brine (to aid phase separation).

-

Causality: This sequence systematically removes unreacted reagents and byproducts, simplifying the final purification.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude product can typically be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel. The resulting o-nitrobenzenesulfonamides are often stable, crystalline solids.[5]

Figure 2: Standard experimental workflow for Nosyl protection of an amine.

Quantitative Data on Nosyl Group Introduction

The protection of amines with o-NBS-Cl is a highly efficient transformation across a wide range of substrates. High yields are typically obtained under standardized conditions.

| Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Primary Aliphatic Amine | Triethylamine | DCM | 0 to RT | 1 - 3 | >90% | [11] |

| Primary Aryl Amine | Pyridine | DCM / DMF | 0 to RT | 2 - 5 | 85-95% | [11] |

| Secondary Aliphatic Amine | 2,6-Lutidine | DCM | 0 to RT | 2 - 6 | >90% | [10] |

| Amino Acid Ester | NaHCO₃ / K₂CO₃ | Dioxane/H₂O | RT | 4 - 12 | 80-95% | [6] |

Synthesis of the Reagent: 2-Nitrobenzenesulfonyl Chloride

For large-scale applications or when commercial availability is a concern, o-NBS-Cl can be prepared in the laboratory. A well-established and reliable method involves the oxidative chlorination of di-o-nitrophenyl disulfide.[12]

The procedure involves treating the disulfide with chlorine gas in a mixture of concentrated hydrochloric and nitric acids. The disulfide is cleaved and oxidized to form the sulfonyl chloride.[12][13] The product is a light-yellow solid that can be purified by recrystallization from glacial acetic acid and washing with cold water.[12] Yields for this preparation are typically high, often around 84%.[13]

Conclusion

The o-nitrobenzenesulfonamide (Nosyl) group stands as a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its introduction via 2-nitrobenzenesulfonyl chloride is a robust, high-yielding, and experimentally straightforward process. The true value of the Nosyl group lies in its unique stability profile combined with its mild deprotection conditions, granting it orthogonality to many other common protecting groups. This feature, along with the ability to use the sulfonamide for subsequent N-alkylation, ensures its continued and widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

-

Lamar, W. L., & Suter, C. M. (1943). Orthanilic Acid. Organic Syntheses, Coll. Vol. 2, p.497. [Link][12]

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link][10]

-

Fukuyama, T., & Cheung, M. (1998). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 75, 1. [Link][11]

-

Google Patents. (n.d.). CN1143844C - The preparation method of nitrobenzene sulfonyl chloride. [14]

-

Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(41), 7751-7753. [Link][9]

-

Kan, T., & Fukuyama, T. (2004). N-Carboalkoxy-2-Nitrobenzenesulfonamides: A Practical Preparation of N-Boc-, N-Alloc-, and N-Cbz-Protected Primary Amines. Synthesis, 2004(01), 30-32. [Link][15]

-

G. W. Gribble Research Group. (n.d.). Protecting Groups. [Link][2]

-

Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. [Link][7]

-

Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link][3]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 14. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Nitrobenzenesulfonamide Saga: From Industrial Dyes to indispensable Tools in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzenesulfonamides, commonly referred to as "nosyl amides," have carved an indelible niche in the landscape of modern organic synthesis. Initially rooted in the burgeoning dye industry of the late 19th and early 20th centuries, these unassuming compounds have undergone a remarkable transformation, emerging as powerful and versatile tools for the protection and activation of amines. This evolution, spurred by the pioneering work of chemists like Tohru Fukuyama, has provided synthetic chemists with a sophisticated strategy to navigate the complexities of multi-step synthesis, particularly in the realms of natural product synthesis and drug discovery. This technical guide delves into the rich history of nitrobenzenesulfonamides, tracing their journey from relative obscurity to their current status as indispensable reagents. We will explore the fundamental principles that govern their reactivity, provide a comparative analysis of the commonly employed ortho-, para-, and dinitro- variants, and offer detailed, field-proven protocols for their application. Through a blend of historical context, mechanistic insights, and practical guidance, this document aims to equip researchers with the knowledge to confidently and effectively wield the power of nitrobenzenesulfonamides in their synthetic endeavors.

A Historical Odyssey: The Genesis of Nitrobenzenesulfonamides

The story of nitrobenzenesulfonamides does not begin in the gleaming laboratories of modern pharmaceutical companies, but rather in the vibrant and often odorous world of the 19th-century synthetic dye industry.[1][2] The burgeoning demand for vivid and lasting colors for textiles fueled a revolution in industrial organic chemistry, with coal tar emerging as a primary feedstock for a vast array of new aromatic compounds.[1][2]

The synthesis of nitrobenzenesulfonyl chlorides, the precursors to the corresponding sulfonamides, was an early development in this era. Reports from the early 20th century describe the preparation of these compounds, not as tools for intricate molecular construction, but as intermediates for producing dyes and other industrial chemicals.[3] Their utility was primarily centered around the reactivity of the sulfonyl chloride group and the chromophoric properties imparted by the nitro group.

For decades, nitrobenzenesulfonamides remained largely in the domain of industrial chemistry. Their potential as sophisticated reagents for fine organic synthesis was yet to be fully appreciated. The transition from bulk chemical production to a key component in the synthetic chemist's toolbox was a gradual process, culminating in the groundbreaking work that would forever change their perception.

The Fukuyama Revolution: A Paradigm Shift in Amine Chemistry

The pivotal moment in the history of nitrobenzenesulfonamides arrived in the 1990s with the seminal work of Professor Tohru Fukuyama and his research group.[4][5] Faced with the challenge of preparing secondary amines under mild conditions, Fukuyama recognized the unique potential of the nitrobenzenesulfonyl group. His key insight was that the strongly electron-withdrawing nitro group could serve a dual purpose: not only to protect the amine but also to activate the N-H bond, facilitating subsequent alkylation reactions.[6] This led to the development of the now-famous Fukuyama Amine Synthesis .

The true elegance of Fukuyama's methodology lay in the mild conditions required for the removal of the "nosyl" (Ns) protecting group.[7] Unlike the notoriously robust tosyl group, which often necessitates harsh reductive or strongly acidic conditions for cleavage, the nosyl group could be readily cleaved by treatment with a thiol and a mild base.[7] This discovery unlocked a new level of orthogonality in protecting group strategies, allowing for the selective deprotection of a nosyl-protected amine in the presence of other sensitive functionalities.[8]

Fukuyama's 1995 paper in Tetrahedron Letters detailed the use of 2- and 4-nitrobenzenesulfonamides as exceptionally versatile reagents for the preparation of secondary amines and for the protection of primary amines.[5][9] This publication is widely regarded as the catalyst that propelled nitrobenzenesulfonamides into the mainstream of organic synthesis.

The Chemical Rationale: Understanding the Power of the Nitro Group

The unique utility of nitrobenzenesulfonamides stems directly from the potent electron-withdrawing nature of the nitro group. This electronic influence manifests in several key ways that are advantageous for the synthetic chemist:

-

N-H Acidity: The nitro group significantly increases the acidity of the sulfonamide N-H proton. This enhanced acidity allows for deprotonation with relatively weak bases, facilitating a wide range of N-alkylation and N-arylation reactions under mild conditions.

-

Facile Cleavage: The electron-deficient nature of the nitro-substituted aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is the cornerstone of the mild deprotection strategy. Thiolates, being soft and potent nucleophiles, readily attack the aromatic ring, initiating a cascade that leads to the cleavage of the N-S bond and the liberation of the free amine.

-

Orthogonality: The cleavage conditions for nosyl groups (thiol and mild base) are orthogonal to those used for many other common amine protecting groups, such as the acid-labile Boc group and the hydrogenolysis-labile Cbz and benzyl groups.[8] This orthogonality is a critical asset in complex, multi-step syntheses where selective deprotection is required.

-

Crystallinity: Nosyl-protected amines are often highly crystalline solids, which can significantly simplify their purification by recrystallization, a valuable practical advantage in many synthetic sequences.[8]

A Comparative Analysis: Choosing the Right Nosyl Group for the Job

The three most commonly employed nitrobenzenesulfonyl derivatives are the ortho- (2-nitro), para- (4-nitro), and 2,4-dinitrobenzenesulfonyl chlorides. While they all operate on the same fundamental principles, there are subtle but important differences in their reactivity and stability that can be leveraged to the chemist's advantage.

| Nosyl Derivative | Abbreviation | Key Characteristics | Typical Applications |